molecular formula C9H6N2O B13107303 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile

2-(Furo[2,3-b]pyridin-5-yl)acetonitrile

Cat. No.: B13107303
M. Wt: 158.16 g/mol
InChI Key: VTLLVAUHVRXZBF-UHFFFAOYSA-N
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Description

2-(Furo[2,3-b]pyridin-5-yl)acetonitrile is a nitrile-functionalized heterocyclic compound featuring a fused furopyridine core. The furo[2,3-b]pyridine moiety consists of a furan ring fused to a pyridine ring at the 2,3- and 5,6-positions, respectively. The acetonitrile substituent at position 5 introduces electron-withdrawing character, influencing reactivity and physicochemical properties.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2-furo[2,3-b]pyridin-5-ylacetonitrile

InChI

InChI=1S/C9H6N2O/c10-3-1-7-5-8-2-4-12-9(8)11-6-7/h2,4-6H,1H2

InChI Key

VTLLVAUHVRXZBF-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=C(C=C21)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and furfural.

    Cyclization: The initial step involves the cyclization of 2-aminopyridine with furfural under acidic conditions to form the furo[2,3-b]pyridine core.

    Functionalization: The furo[2,3-b]pyridine core is then functionalized by introducing the acetonitrile group through a nucleophilic substitution reaction using a suitable nitrile source like acetonitrile in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Furo[2,3-b]pyridin-5-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Furo[2,3-b]pyridin-5-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in the development of anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs in Fused Heterocyclic Systems

(a) Furochromenopyridines (e.g., 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile)
  • Structure : Features a fused chromene (benzopyran) ring system instead of a simple pyridine, with methoxy and carbonyl substituents.
  • Reactivity: Reacts with active methylene nitriles (e.g., malononitrile) to form annulated furo[3',2':6,7]chromeno[2,3-b]pyridines, demonstrating the nitrile group’s role in cyclization .
(b) Pyrrolo[2,3-b]pyridine Derivatives
  • Structure : Replaces the furan oxygen with a pyrrole nitrogen, as seen in 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives .
  • Synthetic Utility : Used in multi-step syntheses involving hydrogenation and acid-catalyzed reactions.
  • Comparison : The nitrogen in pyrrolo derivatives increases basicity, whereas the furan oxygen in 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile enhances electron-deficient character, affecting solubility and reactivity.

Functional Group Variations

(a) Amino- and Bromo-Substituted Furopyridines
  • Examples: 3-Amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides with −Br substitutions .
  • Properties: Bromine induces red-shifted fluorescence (λem ≈ 467–469 nm), while amino groups enable pH-sensitive behavior.
  • Comparison : The acetonitrile group lacks fluorescence but may enhance polarity, improving solubility in organic solvents like acetonitrile (used in LC/MS mobile phases) .
(b) Carboxamide Derivatives (e.g., Methyl 3-(2-(4-Fluorophenyl)-furo[2,3-b]pyridin-5-yl)benzoate)
  • Applications : Designed for medicinal chemistry with fluorophenyl and carboxamide groups enhancing binding affinity .
  • Analytical Behavior : LC/MS retention times depend on mobile phase acetonitrile ratios (e.g., 5–95% acetonitrile gradients) .
  • Comparison : The nitrile group in 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile may reduce retention times compared to carboxamides due to higher polarity.

Solubility and Analytical Behavior

  • Solubility: Amino-furopyridines exhibit similar fluorescence in acetone and acetonitrile, suggesting compatibility with polar aprotic solvents .
  • Chromatography : Acetonitrile is a key mobile phase component for furopyridine derivatives in LC/MS, with gradients optimizing separation (e.g., 10 mM ammonium acetate buffers) .
  • Comparison : The nitrile group in 2-(Furo[2,3-b]pyridin-5-yl)acetonitrile likely enhances solubility in acetonitrile, facilitating purification and analysis.

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